molecular formula C17H19N3 B14350014 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine CAS No. 90632-01-2

4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine

Cat. No.: B14350014
CAS No.: 90632-01-2
M. Wt: 265.35 g/mol
InChI Key: CMACPEJWTZHLNE-UHFFFAOYSA-N
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Description

4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines. This compound is characterized by a triazepine ring fused with a benzene ring, and it has a phenyl group and an isopropyl group attached to it. Benzotriazepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-1,2-diaminoethane with isopropyl ketone under acidic conditions to form the triazepine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isopropyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzotriazepines with various functional groups.

Scientific Research Applications

4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-anxiety, anti-depressant, and anti-convulsant activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to the active site of an enzyme or receptor, modulating its activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzodiazepines: Similar in structure but with a different ring system.

    Triazolobenzodiazepines: Contain a triazole ring fused with a benzodiazepine ring.

    Phenyltriazines: Contain a triazine ring with a phenyl group.

Uniqueness: 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine is unique due to its specific triazepine ring structure and the presence of both phenyl and isopropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90632-01-2

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-3,5-dihydro-1,3,4-benzotriazepine

InChI

InChI=1S/C17H19N3/c1-13(2)17-18-16-11-7-6-8-14(16)12-20(19-17)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

CMACPEJWTZHLNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2CN(N1)C3=CC=CC=C3

Origin of Product

United States

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